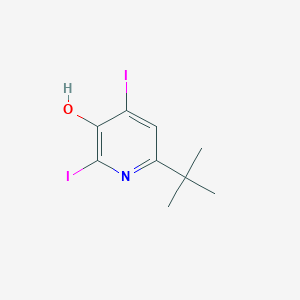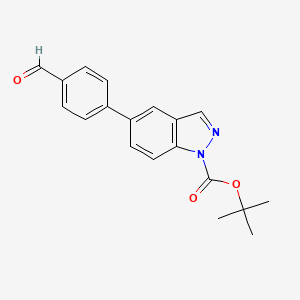![molecular formula C13H14N2O3S B13876012 Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)
Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with 4-methoxyaniline and thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Ethyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate: Lacks the methoxy group on the aromatic ring.
Ethyl 5-amino-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of a methoxy group.
Ethyl 5-amino-2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate: Contains a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate can influence its electronic properties and reactivity, making it distinct from its analogs. This functional group can enhance its solubility and potentially its biological activity.
特性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
ethyl 5-amino-2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-13(16)10-11(14)19-12(15-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 |
InChIキー |
LELLABGUQPLXPY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)








